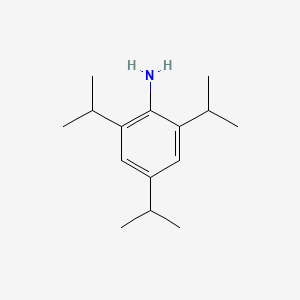

2,4,6-triisopropylaniline

Beschreibung

Eigenschaften

CAS-Nummer |

21524-36-7 |

|---|---|

Molekularformel |

C15H25N |

Molekulargewicht |

219.37 g/mol |

IUPAC-Name |

2,4,6-tri(propan-2-yl)aniline |

InChI |

InChI=1S/C15H25N/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,16H2,1-6H3 |

InChI-Schlüssel |

FQFPALKHIHTSNY-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C |

Kanonische SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,6-Triisopropylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with isopropyl groups .

Industrial Production Methods: In industrial settings, the production of 2,4,6-triisopropylaniline often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids can be employed to promote the alkylation reaction, ensuring a higher degree of substitution and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Triisopropylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones, nitro derivatives.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Catalysis

TIPA has been employed as a ligand in various catalytic reactions. Its bulky isopropyl groups provide steric hindrance that can influence the selectivity and reactivity of metal complexes. For instance, it has been used in the synthesis of high-spin iron hydride complexes that demonstrate unique reactivity patterns such as N=N bond cleavage .

Case Study: Iron Hydride Complexes

In a study published in Journal of Heterocyclic Chemistry, TIPA was utilized to synthesize a novel iron hydride complex that effectively cleaved azobenzene. This reaction pathway was investigated through kinetic experiments, revealing that TIPA plays a crucial role in stabilizing the active metal species during catalysis .

Material Science

TIPA is also significant in the development of advanced materials. Its aniline structure allows for incorporation into polymers and resins, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has shown that incorporating TIPA into epoxy resins improves their thermal properties and mechanical performance. In one study, composites containing TIPA exhibited enhanced resistance to thermal degradation compared to standard formulations .

Applications in Coordination Chemistry

TIPA serves as a ligand for various metal complexes. Its ability to form stable coordination compounds makes it valuable in coordination chemistry.

Yttrium Alkyl Complexes

Recent research has reported the synthesis of yttrium alkyl complexes using TIPA as a proligand. These complexes demonstrate promising catalytic activities in polymerization reactions .

Table 2: Summary of Coordination Complexes with TIPA

| Metal | Complex Type | Application |

|---|---|---|

| Yttrium | Alkyl Complex | Catalysis in polymerization |

| Iron | Hydride Complex | N=N bond cleavage |

| Nickel | Coordination Compound | Catalytic reactions |

Wirkmechanismus

The mechanism of action of 2,4,6-triisopropylaniline involves its interaction with specific molecular targets and pathways. The isopropyl groups attached to the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues of 2,4,6-triisopropylaniline and their key properties:

Steric and Electronic Effects

- Steric Bulk : 2,4,6-Triisopropylaniline exhibits greater steric hindrance than 2,4,6-trimethylaniline or 2,6-diisopropylaniline due to its three bulky isopropyl groups. This property prevents undesired side reactions in catalysis, such as dimerization, and stabilizes low-coordinate metal centers .

- Electronic Effects : Compared to electron-withdrawing chloro substituents (e.g., 2,4,6-trichloroaniline), the isopropyl groups in 2,4,6-triisopropylaniline are electron-donating, enhancing nucleophilicity at the amine group. This difference impacts reactivity in aromatic substitution and metal coordination .

Pharmaceutical Relevance

- ACAT Inhibitors : Substituting 2,6-diisopropylaniline with 2,4,6-triisopropylaniline in drug synthesis increased melting point (165–167°C vs. 153–155°C), indicating improved crystallinity and stability .

Research Findings

- Catalytic Performance : A palladium complex using 2,4,6-triisopropylaniline as a ligand achieved 97% yield in cross-coupling reactions, attributed to steric protection of the metal center .

- Steric-Driven Reactivity : The steric bulk of 2,4,6-triisopropylaniline facilitates bis(anilide) formation even with stoichiometric imbalances, unlike less hindered analogues .

Q & A

Basic Question

- Electronic properties : UV-Vis spectroscopy and cyclic voltammetry assess electron-donating/-withdrawing effects.

- Steric bulk : X-ray crystallography provides bond angles and torsion angles, while Hammett constants quantify substituent effects .

- Thermal stability : TGA-DSC evaluates decomposition profiles under inert atmospheres .

How do conflicting crystallographic data for TRIPA-derived complexes arise, and how should they be resolved?

Advanced Question

Contradictions in crystal structures (e.g., metallacycle vs. bis(anilide) formation) often stem from:

- Reaction stoichiometry : Excess ligand (e.g., MesNH2) shifts equilibrium toward bis(anilide) products .

- Solvent polarity : Low-polarity solvents favor closed metallacycles.

Resolution requires multivariate analysis (e.g., PCA of XRD datasets) and kinetic studies (stopped-flow UV-Vis) to track intermediate species .

What role does TRIPA play in rhodium-catalyzed reactions, and how does steric hindrance influence catalytic cycles?

Advanced Question

TRIPA acts as a bulky anilide ligand in rhodium complexes, stabilizing low-coordination states and enhancing catalytic turnover in C–H activation. Steric hindrance from isopropyl groups:

- Reduces dimerization : Favors monomeric active species.

- Modulates substrate access : Slows undesired side reactions (e.g., β-hydride elimination).

Reaction progress should be monitored via in situ IR spectroscopy to detect key intermediates .

What precautions are critical for handling TRIPA in air-sensitive organometallic reactions?

Basic Question

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation .

- Handling : Use gloveboxes or Schlenk lines.

- PPE : Nitrile gloves and safety goggles to avoid dermal/ocular exposure .

How can researchers mitigate toxicity risks during TRIPA exposure in large-scale syntheses?

Advanced Question

- Engineering controls : Local exhaust ventilation and closed-system reactors.

- Deactivation protocols : Quench residual TRIPA with acidic solutions (e.g., 1 M HCl) before disposal.

- Biological monitoring : Urinalysis (GCxGC-MS) to detect aromatic amine metabolites .

How does TRIPA compare to less hindered anilines (e.g., 2,4,6-trimethylaniline) in ligand-assisted catalysis?

Advanced Question

TRIPA’s bulkier isopropyl groups:

- Increase metal center electron density , enhancing oxidative addition rates.

- Reduce catalytic activity in confined spaces (e.g., microporous materials).

Comparative studies should use DFT calculations (e.g., NBO analysis) and kinetic isotope effects (KIE) to probe mechanistic differences .

What methodologies validate TRIPA’s stability under prolonged storage for reproducibility in catalytic studies?

Basic Question

- Stability tests : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks.

- Degradation markers : Monitor for oxidation products (e.g., nitro derivatives) via LC-MS .

How can researchers reconcile discrepancies in reported reaction outcomes using TRIPA under similar conditions?

Advanced Question

Contradictions arise from:

- Trace moisture : Hydrolysis of Lewis acid catalysts alters reaction pathways.

- Ligand-to-metal ratios : Subtle variations affect coordination geometry.

Standardize protocols using DoE (Design of Experiments) to isolate critical variables and validate via multivariate regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.